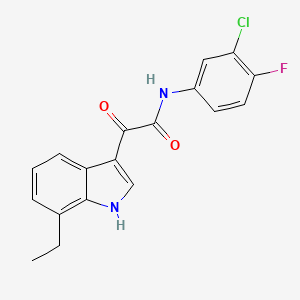
N-(3-chloro-4-fluorophenyl)-2-(7-ethyl-1H-indol-3-yl)-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-4-fluorophenyl)-2-(7-ethyl-1H-indol-3-yl)-2-oxoacetamide is a synthetic organic compound that belongs to the class of indole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-2-(7-ethyl-1H-indol-3-yl)-2-oxoacetamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-fluoroaniline and 7-ethylindole.
Formation of Intermediate: The 3-chloro-4-fluoroaniline is reacted with an appropriate acylating agent to form an intermediate compound.
Coupling Reaction: The intermediate is then coupled with 7-ethylindole under specific reaction conditions, such as the presence of a base and a solvent, to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger quantities of reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-2-(7-ethyl-1H-indol-3-yl)-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-(7-ethyl-1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or proteins that the compound binds to or inhibits.
Pathways: Biological pathways that are affected by the compound, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-4-fluorophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide
- N-(3-chloro-4-fluorophenyl)-2-(7-methyl-1H-indol-3-yl)-2-oxoacetamide
Uniqueness
N-(3-chloro-4-fluorophenyl)-2-(7-ethyl-1H-indol-3-yl)-2-oxoacetamide is unique due to its specific substitution pattern on the indole ring and the presence of both chloro and fluoro groups on the phenyl ring. These structural features may contribute to its distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C18H14ClFN2O2 |
|---|---|
Molecular Weight |
344.8 g/mol |
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-(7-ethyl-1H-indol-3-yl)-2-oxoacetamide |
InChI |
InChI=1S/C18H14ClFN2O2/c1-2-10-4-3-5-12-13(9-21-16(10)12)17(23)18(24)22-11-6-7-15(20)14(19)8-11/h3-9,21H,2H2,1H3,(H,22,24) |
InChI Key |
ZKYLCQQUTZLLMS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CN2)C(=O)C(=O)NC3=CC(=C(C=C3)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~2~-{4,6-bis[(4-ethoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-chlorophenyl)glycinamide](/img/structure/B15151964.png)
![3-(3-{[(E)-(2,3-dibromo-6-hydroxy-5-methoxyphenyl)methylidene]amino}phenyl)-2H-chromen-2-one](/img/structure/B15151968.png)
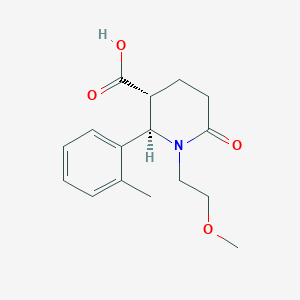
![N~2~-(2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(pyridin-4-ylmethyl)glycinamide](/img/structure/B15151985.png)
![[3-Chloro-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl](4-phenylpiperazin-1-yl)methanone](/img/structure/B15151989.png)
![2-(4-nitrophenyl)-2-oxoethyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoate](/img/structure/B15151994.png)

![N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(3,5-dimethylphenyl)alaninamide](/img/structure/B15152004.png)
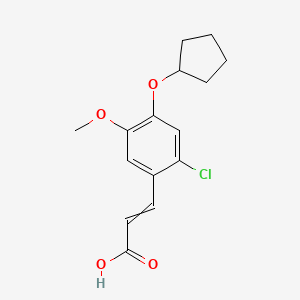
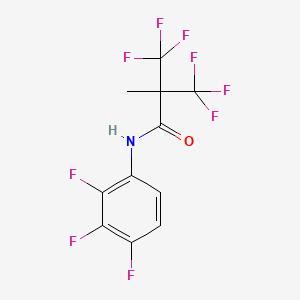
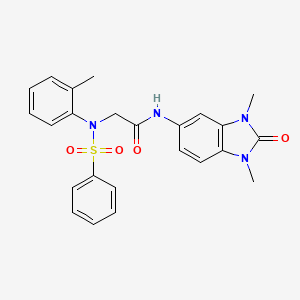
![2-Butenoic acid, 3-[(2-aminophenyl)amino]-2-chloro-, ethyl ester](/img/structure/B15152042.png)
![1-[4-(2-{[4-Chloro-3-(trifluoromethyl)phenyl]amino}-2-oxoethoxy)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B15152046.png)
![3-bromo-N-[4-(diethylamino)phenyl]benzamide](/img/structure/B15152051.png)
